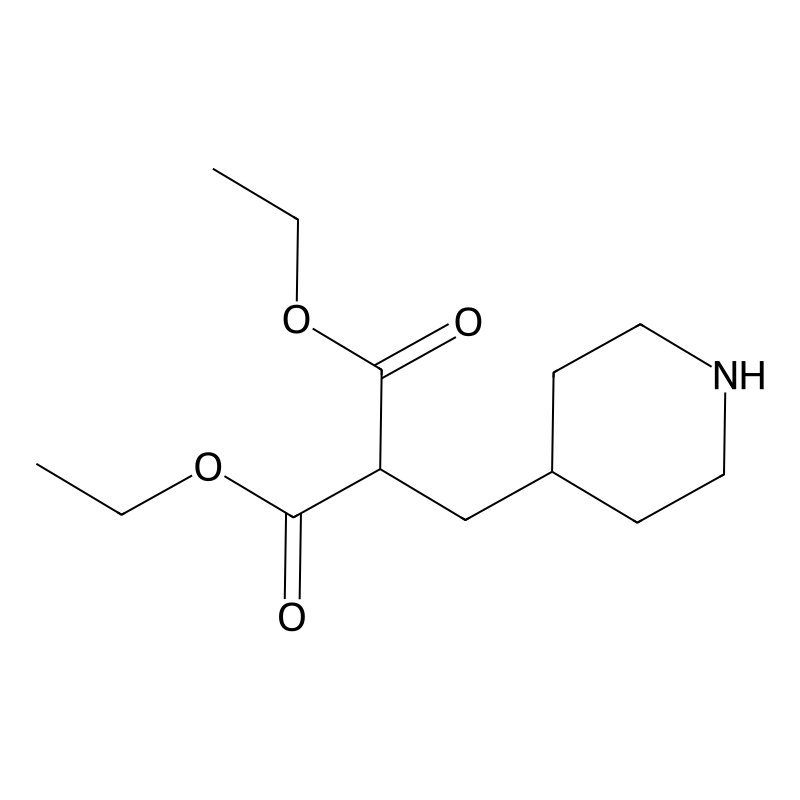

Diethyl 2-(piperidin-4-ylmethyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl 2-(piperidin-4-ylmethyl)malonate is an organic compound with the molecular formula . It is a derivative of malonic acid, characterized by the presence of a piperidine ring—a six-membered heterocyclic structure containing one nitrogen atom. This compound features two ester groups derived from diethyl malonate and a piperidin-4-ylmethyl substituent, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

- Oxidation: The compound can be oxidized to yield the corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ester groups into alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are often employed under basic or acidic conditions.

The specific products formed from these reactions depend on the reagents and conditions utilized during the reaction process.

Research indicates that diethyl 2-(piperidin-4-ylmethyl)malonate exhibits significant biological activity. The piperidine ring can interact with various molecular targets, including enzymes and receptors within biological systems. This interaction may modulate their activity, leading to potential therapeutic effects. The compound and its derivatives have been explored for their ability to impact central nervous system functions, suggesting potential applications in drug development aimed at treating neurological disorders.

The synthesis of diethyl 2-(piperidin-4-ylmethyl)malonate typically involves the following steps:

- Deprotonation of Diethyl Malonate: A strong base, such as sodium hydride, is used to deprotonate diethyl malonate.

- Addition of Piperidine: Piperidine is added to the deprotonated malonate to form the desired product through a nucleophilic substitution reaction.

Industrial synthesis may utilize continuous flow reactors and optimized conditions to enhance yield and purity while adhering to green chemistry principles by minimizing hazardous reagents.

Diethyl 2-(piperidin-4-ylmethyl)malonate has a variety of applications:

- Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.

- Pharmaceutical Development: The compound is investigated for its potential in synthesizing biologically active molecules, particularly those targeting the central nervous system.

- Material Science: It is utilized in producing polymers and materials with specific properties due to its unique chemical structure.

The interaction studies of diethyl 2-(piperidin-4-ylmethyl)malonate focus on its binding affinity and activity against various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, research has shown that derivatives of this compound may enhance antiproliferative effects against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells, indicating its potential role in oncology research.

Several compounds share structural similarities with diethyl 2-(piperidin-4-ylmethyl)malonate:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyl Malonate | A simpler ester without the piperidine ring; used widely in organic synthesis. | |

| Piperidine | A basic nitrogen-containing heterocycle; serves as a precursor in various syntheses. | |

| Diethyl 2-(2,2’-bipyridin-4-ylmethylene)malonate | Similar malonate structure but incorporates a bipyridine moiety; used for metal coordination applications. |

Uniqueness

Diethyl 2-(piperidin-4-ylmethyl)malonate stands out due to its unique combination of both piperidine and malonate functionalities. This structural diversity allows for extensive chemical modifications and versatile applications across synthetic and medicinal chemistry domains, distinguishing it from simpler compounds like diethyl malonate or piperidine alone. Its potential for developing novel therapeutic agents further highlights its significance within chemical research.